N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, a 4-methoxyphenyl group, and a piperazin-1-yl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Pd-catalyzed C-N cross-coupling . The Se-Se bond in diselenide was cleaved with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group .Scientific Research Applications
Synthesis and Pharmacological Applications
Heterocyclic Compound Synthesis : Research on related benzodioxole and piperazine derivatives has led to the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. These compounds exhibit significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, suggesting their potential application in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities : Derivatives of 1,2,4-triazole and related piperazine compounds have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Alpha 1A/D-Adrenergic Receptor Antagonism : Studies on N-phenylpiperazine derivatives have identified compounds with potent alpha 1A/D-adrenergic receptor blocking properties. These findings suggest potential applications in treating conditions related to alpha-adrenergic receptor activity (Romeiro et al., 2011).
Dopamine Receptor Ligands : Research focusing on the modification of benzamide derivatives has led to the identification of compounds with high affinity for dopamine D3 receptors. These findings could inform the development of new treatments for disorders involving the dopamine system (Leopoldo et al., 2002).
Enantioselective Synthesis : Studies have demonstrated the synthesis of enantiopure piperazines and ketopiperazines from vicinal N-sulfinyl diamines, highlighting the importance of chirality in developing compounds with specific pharmacological activities (Viso et al., 2006).
Mechanism of Action
Future Directions
The future directions for this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Additionally, these compounds could be used for the significant detection of heavy metal ions .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-29-18-5-3-17(4-6-18)26-12-10-25(11-13-26)9-8-23-21(27)22(28)24-16-2-7-19-20(14-16)31-15-30-19/h2-7,14H,8-13,15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTVNCQRCXFJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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